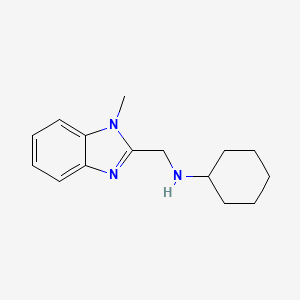

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine

Übersicht

Beschreibung

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine is a compound that is part of a class of organic molecules known for their potential applications in various fields, including medicinal chemistry and material science. The compound features a cyclohexylamine moiety linked to a benzoimidazole structure, which is a bicyclic compound consisting of fused benzene and imidazole rings.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, cyclohexylamine reacts with certain aldehydes to form products through nucleophilic substitution and condensation reactions followed by hydrolysis . Another related compound, 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one, was synthesized and characterized using IR, NMR, and HRMS, with its structure confirmed by single-crystal X-ray diffraction analysis . These methods could potentially be adapted for the synthesis of Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine.

Molecular Structure Analysis

The molecular structure of compounds similar to Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine can be elucidated using various spectroscopic techniques and computational methods. For example, DFT calculations and Hirshfeld surface analysis were used to understand the molecular geometry and intermolecular interactions within the crystal of a related compound . X-ray crystallography provides a direct observation of the molecular arrangement in the solid state .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and electronic structure. The presence of the benzoimidazole moiety suggests potential for various chemical transformations, such as alkylation, acylation, and oxidation. The cyclohexylamine part of the molecule could undergo reactions typical for amines, including the formation of amides and imines .

Physical and Chemical Properties Analysis

The physical and chemical properties of Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine would likely include moderate solubility in organic solvents, stability under standard conditions, and a solid state at room temperature. The compound's properties can be further characterized by its melting point, boiling point, and spectroscopic data . The biological activity of related compounds has been evaluated, indicating potential for antibacterial properties, which could also be relevant for Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine .

Wissenschaftliche Forschungsanwendungen

Fluorescence Applications

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine and its derivatives have been studied for their potential in fluorescence applications. Notably, compounds derived from benzimidazole, quinoline, and tryptophan, in coordination with rhenium tricarbonyl core complexes, demonstrated notable coordination geometry, showcasing the potential of these compounds in fluorescence-based applications. The study involved detailed characterization of these compounds through various spectroscopic techniques, emphasizing their potential utility in fluorescence-based applications (Wei, Babich, Ouellette, & Zubieta, 2006).

Luminescent Properties in Iridium Complexes

The luminescent properties of iridium complexes, where benzimidazole derivatives play a crucial role, have been a subject of research. The study involved designing and synthesizing novel cyclometalated ligands and iridium complexes, with a focus on achieving high-efficiency green-emitting phosphorescent properties. The functionalization of the ligands aimed to suppress phosphorescent concentration quenching, leading to bright photoluminescence in the solid state. The detailed photo-physical properties of these complexes suggest their potential application in the fabrication of non-doped electrophosphorescence devices (Zhang, Li, & Wang, 2013).

Catalytic Applications

In the context of catalytic applications, the use of a trans-cyclohexanediamine benzimidazole derivative as a hydrogen-bond catalyst for the electrophilic amination of cyclic 1,3-dicarbonyl compounds has been reported. The study highlights the efficiency of these catalysts in achieving high yields and enantioselectivities under mild reaction conditions, even with a low catalyst loading. This signifies the role of benzimidazole derivatives in catalysis, offering a promising avenue for future research in this area (Trillo, Gómez-Martínez, Alonso, & Baeza, 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(1-methylbenzimidazol-2-yl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3/c1-18-14-10-6-5-9-13(14)17-15(18)11-16-12-7-3-2-4-8-12/h5-6,9-10,12,16H,2-4,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKKSTITHUVMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CNC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355352 | |

| Record name | Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine | |

CAS RN |

342385-30-2 | |

| Record name | N-Cyclohexyl-1-methyl-1H-benzimidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342385-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1300259.png)

![Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1300260.png)

![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)

![N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1300278.png)